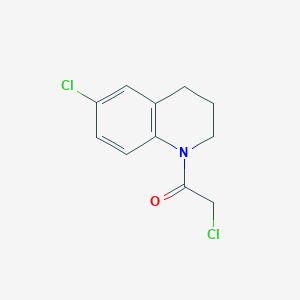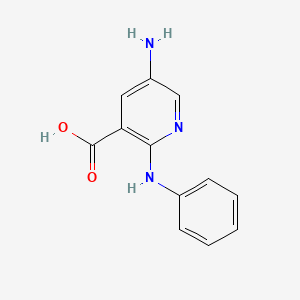![molecular formula C14H19NO3 B7637720 3-[[2-(2,4,6-Trimethylphenyl)acetyl]amino]propanoic acid](/img/structure/B7637720.png)
3-[[2-(2,4,6-Trimethylphenyl)acetyl]amino]propanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-[[2-(2,4,6-Trimethylphenyl)acetyl]amino]propanoic acid, also known as TMA-15, is a chemical compound that belongs to the class of amphetamines. It is a potent stimulant that has been used in scientific research to investigate its mechanism of action and its potential as a therapeutic agent. In
Mécanisme D'action
The mechanism of action of 3-[[2-(2,4,6-Trimethylphenyl)acetyl]amino]propanoic acid involves its ability to increase the levels of dopamine, norepinephrine, and serotonin in the brain. These neurotransmitters are involved in the regulation of mood, attention, and cognition. This compound works by inhibiting the reuptake of these neurotransmitters, leading to an increase in their levels in the brain.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects. It has been shown to increase heart rate and blood pressure, as well as cause an increase in body temperature. This compound also increases the release of glucose from the liver and increases the levels of free fatty acids in the blood.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 3-[[2-(2,4,6-Trimethylphenyl)acetyl]amino]propanoic acid in lab experiments is its potency as a stimulant. It has been shown to be more potent than other amphetamines, such as methamphetamine and dextroamphetamine. However, one limitation of using this compound is its potential for abuse and addiction. Therefore, it should be used with caution in laboratory settings.
Orientations Futures
There are several future directions for research on 3-[[2-(2,4,6-Trimethylphenyl)acetyl]amino]propanoic acid. One area of research is to investigate its potential as a treatment for cognitive disorders, such as ADHD and dementia. Another area of research is to investigate its potential as a treatment for depression and anxiety disorders. Additionally, research could be focused on developing safer and more effective derivatives of this compound for therapeutic use.
Conclusion:
In conclusion, this compound is a potent stimulant that has been used in scientific research to investigate its mechanism of action and its potential as a therapeutic agent. Its synthesis method is relatively simple, and it has been shown to have potential as a treatment for various medical conditions. However, due to its potential for abuse and addiction, it should be used with caution in laboratory settings. Future research could focus on developing safer and more effective derivatives of this compound for therapeutic use.
Méthodes De Synthèse
The synthesis of 3-[[2-(2,4,6-Trimethylphenyl)acetyl]amino]propanoic acid involves the reaction of 2,4,6-trimethylbenzoyl chloride with 2-aminopropanoic acid. The resulting intermediate is then reacted with methylamine to yield this compound. The synthesis of this compound is relatively simple and can be carried out in a laboratory setting.
Applications De Recherche Scientifique
3-[[2-(2,4,6-Trimethylphenyl)acetyl]amino]propanoic acid has been used in scientific research to investigate its potential as a therapeutic agent for various medical conditions. It has been shown to have potential as a treatment for attention deficit hyperactivity disorder (ADHD) and other cognitive disorders. This compound has also been studied for its potential as a treatment for depression and anxiety disorders.
Propriétés
IUPAC Name |
3-[[2-(2,4,6-trimethylphenyl)acetyl]amino]propanoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19NO3/c1-9-6-10(2)12(11(3)7-9)8-13(16)15-5-4-14(17)18/h6-7H,4-5,8H2,1-3H3,(H,15,16)(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BCIJGWGOOJFZGR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)CC(=O)NCCC(=O)O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(E)-N-[(4,6-dimethyl-2-oxo-1H-pyridin-3-yl)methyl]-3-thiophen-2-ylprop-2-enamide](/img/structure/B7637645.png)
![(E)-N-[(4,6-dimethyl-2-oxo-1H-pyridin-3-yl)methyl]-3-(5-methoxy-2,3-dihydro-1,4-benzodioxin-7-yl)prop-2-enamide](/img/structure/B7637651.png)



![2-[(3-Chloro-4-methoxyphenyl)formamido]acetic acid](/img/structure/B7637670.png)


![2-[(2-Methoxy-4,6-dimethylphenyl)sulfonylamino]acetic acid](/img/structure/B7637685.png)

![4-(1,3-dioxoisoindol-2-yl)-N-[2-(3-fluorophenyl)ethyl]butanamide](/img/structure/B7637695.png)

![3-[4-(2,3-dihydro-1H-inden-5-yl)-1,3-thiazol-2-yl]propan-1-amine](/img/structure/B7637730.png)
![2-[(4-Bromothiophene-2-carbonyl)amino]acetic acid](/img/structure/B7637744.png)